1,4,7-Oxadithionane

Lipophilicity Partition Coefficient Drug Design

1,4,7-Oxadithionane (also known as aneS2O or 1-oxa-4,7-dithiacyclononane) is a nine-membered mixed-donor macrocyclic ligand with the molecular formula C₆H₁₂OS₂ and a molecular weight of 164.29 g/mol. It is a member of the thiacrown ether family, characterized by a ring containing one oxygen and two sulfur donor atoms.

Molecular Formula C6H12OS2
Molecular Weight 164.28
CAS No. 40474-73-5
Cat. No. B2767738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7-Oxadithionane
CAS40474-73-5
Molecular FormulaC6H12OS2
Molecular Weight164.28
Structural Identifiers
SMILESC1CSCCSCCO1
InChIInChI=1S/C6H12OS2/c1-3-8-5-6-9-4-2-7-1/h1-6H2
InChIKeyQBAJKVKUJJDYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4,7-Oxadithionane (CAS 40474-73-5) Technical Baseline and Core Identifiers for Research Procurement


1,4,7-Oxadithionane (also known as [9]aneS2O or 1-oxa-4,7-dithiacyclononane) is a nine-membered mixed-donor macrocyclic ligand with the molecular formula C₆H₁₂OS₂ and a molecular weight of 164.29 g/mol [1]. It is a member of the thiacrown ether family, characterized by a ring containing one oxygen and two sulfur donor atoms . Its canonical SMILES string, C1CSCCSCCO1, defines its spatial arrangement, which enables a distinctive facial capping coordination mode when interacting with metal centers [1]. This compound is primarily used in coordination chemistry research as a tridentate ligand for synthesizing transition metal complexes, particularly with palladium, gold, and copper [2].

1,4,7-Oxadithionane (40474-73-5): Why Ligand Selection Demands Precise Donor-Atom Control


Substituting 1,4,7-Oxadithionane with a fully thiolated analog like [9]aneS3 (1,4,7-Trithiacyclononane) or an oxygen-only macrocycle is not feasible for applications requiring intermediate metal-ion affinity or tunable coordination dynamics. The strategic replacement of a single sulfur atom with an oxygen atom in the macrocyclic ring fundamentally alters the ligand's electronic properties, hydrophobicity, and, most critically, its bonding behavior. This mixed-donor set creates a hemilabile coordination environment—where one donor is a strong, 'soft' sulfur atom and another is a weaker, 'hard' oxygen atom—which leads to distinct, quantifiable differences in complex stability, geometry, and fluxionality compared to its all-sulfur counterpart [1]. These differences are crucial for designing catalysts or materials where reversible ligand binding or specific redox properties are required.

Quantitative Differentiation of 1,4,7-Oxadithionane (CAS 40474-73-5) from Core Macrocyclic Ligands


LogP Comparison: 1,4,7-Oxadithionane vs. [9]aneS3 (1,4,7-Trithiacyclononane)

1,4,7-Oxadithionane exhibits a significantly lower calculated partition coefficient (XLogP) compared to its all-sulfur analog, [9]aneS3. This difference in lipophilicity directly impacts its solubility profile and its ability to penetrate biological membranes or partition into non-polar phases in biphasic catalytic systems [1].

Lipophilicity Partition Coefficient Drug Design Material Science

Solution-State Bonding Dynamics: Hemilabile Behavior of [9]aneS2O vs. Rigid Binding of [9]aneS3 in Palladium(II) Complexes

In a series of cyclometallated palladium(II) complexes of the form [Pd(C^N)(L)](PF₆), the [9]aneS2O ligand displays a dynamic, hemilabile bonding behavior not observed for the analogous [9]aneS3 ligand. Variable-temperature NMR studies confirm the presence of both endodentate (S,S,O-bound) and exodentate (S,S-bound with a pendant O-donor) bonding modes for [9]aneS2O, which interconvert in solution. In stark contrast, the [9]aneS3 cogeners exhibit only fluxional endodentate bonding [1].

Coordination Chemistry Organometallics Catalysis NMR Spectroscopy

Electrochemical Profile: Access to Multiple Stable Gold Oxidation States with [9]aneS2O

The [9]aneS2O ligand stabilizes gold in the +1, +2, and +3 oxidation states, enabling the study of rare mononuclear Au(II) species. Cyclic voltammetry of the [Au([9]aneS2O)₂]⁺ complex in acetonitrile reveals distinct, well-defined redox processes. A two-electron Au(III/I) couple is observed with oxidation at Eₚₐ = +0.74 V and reduction at Eₚ꜀ = +0.41 V versus Fc⁺/Fc. A subsequent one-electron reduction to Au(0) occurs at Eₚ꜀ = +0.19 V [1].

Electrochemistry Gold Chemistry Redox Chemistry Material Science

Metal-Dependent Coordination Geometry: Distorted Tetrahedral Au(I) vs. Square-Planar Au(II/III) with [9]aneS2O

The [9]aneS2O ligand accommodates significant reorganization of the metal's primary coordination sphere upon oxidation. In the Au(I) complex [Au([9]aneS2O)₂]⁺, the gold center adopts a distorted tetrahedral geometry with Au-S bond lengths ranging from 2.3363(12) Å to 2.7597(13) Å. Upon oxidation to the Au(II) complex [Au([9]aneS2O)₂]²⁺, the geometry rearranges to a distorted square-planar configuration with shorter, more uniform equatorial Au-S bonds of 2.428(8) Å and 2.484(8) Å, and axial Au⋯O interactions at 2.718(2) Å [1].

Crystallography Coordination Chemistry Gold Chemistry X-ray Diffraction

Verified Application Scenarios for 1,4,7-Oxadithionane (40474-73-5) Based on Comparative Evidence


Design of Hemilabile Ligand Systems for Homogeneous Catalysis

Based on the direct evidence of its hemilabile bonding behavior in solution compared to the rigid [9]aneS3 ligand [1], 1,4,7-Oxadithionane is uniquely suited for designing catalyst precursors where temporary ligand dissociation is required. In a catalytic cycle, the weaker oxygen donor can reversibly decoordinate, opening a coordination site for substrate binding or oxidative addition while the strong sulfur donors anchor the ligand to the metal, preventing catalyst decomposition [1].

Stabilization and Study of High-Valent Metal Intermediates

The ability of [9]aneS2O to stabilize multiple oxidation states of gold, including the rare Au(II) species, is well-documented [1]. This makes it a critical tool for researchers studying redox-active metal complexes. Its capacity to accommodate both tetrahedral and square-planar geometries [1] allows for the isolation and characterization of key intermediates in oxidation reactions, providing mechanistic insights not easily obtainable with more rigid ligand frameworks.

Modulating Hydrophobicity in Metal-Based Probes or Extractants

The quantifiably lower LogP of 1,4,7-Oxadithionane (1.2) compared to its all-sulfur analog [9]aneS3 (1.6) [1] translates to reduced lipophilicity. This property is advantageous for the development of metal-based probes or extractants intended for use in aqueous or mixed-aqueous environments, where lower non-specific binding and higher water compatibility are desired. This reduces the need for extensive formulation with co-solvents, which is often required for the more hydrophobic [9]aneS3 complexes.

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